molecular formula C15H20N2O4S B14225221 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- CAS No. 824392-40-7

2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl-

Cat. No.: B14225221
CAS No.: 824392-40-7
M. Wt: 324.4 g/mol
InChI Key: FUJPSZOKUJZTDH-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- is a compound belonging to the class of imidazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The specific structure of this compound includes a methylsulfonyl group at the 3-position, a pentyl group at the 5-position, and a phenyl group also at the 5-position. This unique combination of substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of phenylglycine methyl ester with the desired alkyl isocyanate or isothiocyanate. This reaction typically proceeds in two steps, resulting in the formation of the imidazolidinedione ring with the desired substituents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Comparison with Similar Compounds

2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- can be compared with other similar compounds, such as 2,4-Imidazolidinedione, 3-methyl- and 2,4-Imidazolidinedione, 5-methyl-. These compounds share the imidazolidinedione core structure but differ in their substituents . The presence of the methylsulfonyl, pentyl, and phenyl groups in 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- imparts unique properties, such as increased lipophilicity and enhanced biological activity . This makes it distinct from its analogs and highlights its potential for various applications.

Properties

CAS No.

824392-40-7

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

3-methylsulfonyl-5-pentyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O4S/c1-3-4-8-11-15(12-9-6-5-7-10-12)13(18)17(14(19)16-15)22(2,20)21/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,16,19)

InChI Key

FUJPSZOKUJZTDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2

Origin of Product

United States

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